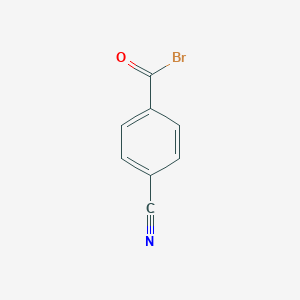
4-Cyanobenzoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanobenzoyl bromide is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform, ether, and benzene. This compound is also known as 4-bromobenzoyl cyanide and has the chemical formula C8H4BrNO. 4-Cyanobenzoyl bromide is a versatile reagent that is used in various synthetic and analytical applications.
Mécanisme D'action
The mechanism of action of 4-cyanobenzoyl bromide is not well understood. However, it is known to react with various functional groups like amines, alcohols, and thiols. It is also known to undergo nucleophilic substitution reactions with various nucleophiles like amines and thiols.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-cyanobenzoyl bromide are not well studied. However, it is known to be toxic and can cause skin irritation and respiratory problems. It should be handled with care and used only in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyanobenzoyl bromide has several advantages and limitations for lab experiments. It is a versatile reagent that can be used in various synthetic and analytical applications. It is also easy to handle and store. However, it is toxic and can cause skin irritation and respiratory problems. It should be handled with care and used only in a well-ventilated area.
Orientations Futures
There are several future directions for the research on 4-cyanobenzoyl bromide. One of the areas of research could be the development of new synthetic methodologies using 4-cyanobenzoyl bromide as a reagent. Another area of research could be the study of the mechanism of action of 4-cyanobenzoyl bromide and its interaction with various functional groups. The toxicity of 4-cyanobenzoyl bromide could also be studied in detail to understand its effects on human health. Overall, 4-cyanobenzoyl bromide is a versatile reagent that has several potential applications in scientific research.
Méthodes De Synthèse
4-Cyanobenzoyl bromide is synthesized by reacting 4-cyanobenzoic acid with thionyl bromide. The reaction takes place in the presence of a solvent like chloroform or dichloromethane. The reaction mixture is then filtered, and the product is obtained by evaporating the solvent. This synthesis method yields a high purity product that is suitable for scientific research.
Applications De Recherche Scientifique
4-Cyanobenzoyl bromide is used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemical research. It is commonly used as a reagent for the synthesis of various organic compounds, including benzoyl cyanides, benzamides, and benzophenones. It is also used as a reagent for the preparation of Schiff bases and hydrazones.
Propriétés
Numéro CAS |
151093-43-5 |
|---|---|
Nom du produit |
4-Cyanobenzoyl bromide |
Formule moléculaire |
C8H4BrNO |
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
4-cyanobenzoyl bromide |
InChI |
InChI=1S/C8H4BrNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H |
Clé InChI |
USTZLKAYDPJHOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(=O)Br |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)Br |
Synonymes |
Benzoyl bromide, 4-cyano- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B116940.png)
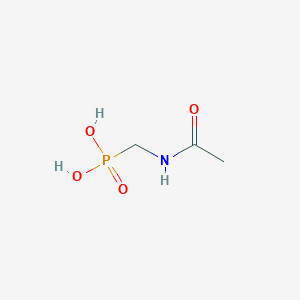

![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
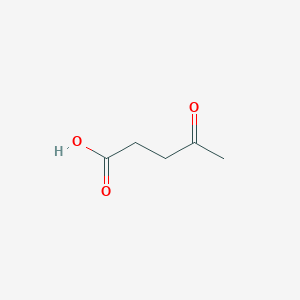
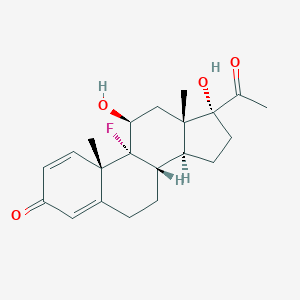


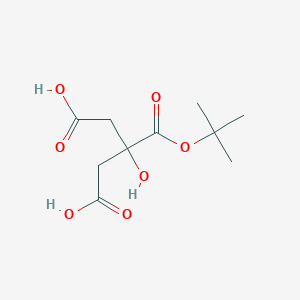
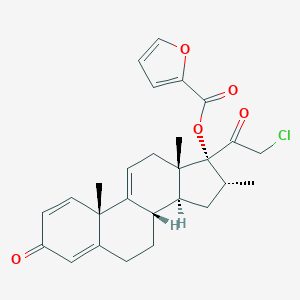

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
